![molecular formula C22H19N5O2S2 B2442655 3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892746-87-1](/img/structure/B2442655.png)

3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

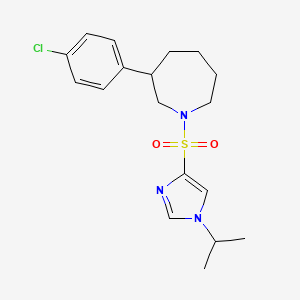

This compound is a complex organic molecule that contains several different functional groups, including a sulfonyl group, a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin ring, and an amine group. It also contains two phenyl rings, one of which is substituted with two methyl groups and the other with a single methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin ring could be formed through a cyclization reaction . The sulfonyl group and the amine group could then be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large ring system. The presence of the sulfonyl group could introduce some polarity into the molecule, and the aromatic rings would contribute to the molecule’s stability .Chemical Reactions Analysis

As a complex organic molecule, this compound could participate in a variety of chemical reactions. The sulfonyl group could act as a leaving group in substitution reactions, and the amine group could act as a nucleophile . The aromatic rings could also participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Study

A study by Ivachtchenko et al. (2010) explored the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluating their serotonin 5-HT6 receptor binding affinity. This research highlighted the potential of these compounds as selective ligands for 5-HT6 receptors, suggesting implications for neurological disorder treatments without discussing specific drug use or side effects Ivachtchenko et al., 2010.

Regioselective Synthesis and Ab Initio Calculations

Another study by Salem et al. (2015) focused on the regioselective synthesis of fused heterocycles, including triazolo[1,5-a]pyrimidines, using microwave irradiation. This research not only sheds light on the synthetic pathways but also employs ab initio quantum chemical calculations to understand the reaction mechanisms Salem et al., 2015.

Synthesis and Crystal Structure Analysis

Research on the synthesis and crystal structure of related triazolopyrimidines, as presented by Repich et al. (2017), demonstrates the interest in understanding the molecular and crystalline structures of such compounds, which can inform the design of materials and potentially active pharmaceutical ingredients Repich et al., 2017.

DMAP Catalyzed Synthesis

Khashi et al. (2015) described the DMAP-catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, illustrating the efficiency of catalysts in forming complex heterocyclic systems. This research contributes to the chemical methodology, offering pathways for the development of novel compounds Khashi et al., 2015.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

10-(2,5-dimethylphenyl)sulfonyl-N-(4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S2/c1-13-5-8-16(9-6-13)23-20-19-17(10-11-30-19)27-21(24-20)22(25-26-27)31(28,29)18-12-14(2)4-7-15(18)3/h4-12H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBYYXOGYXKULE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzotriazol-1-yl)-1-pyridin-3-ylbut-3-enyl]aniline](/img/structure/B2442577.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2442579.png)

![Methyl (3aR,4S,6R,6aS)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate;hydrochloride](/img/structure/B2442580.png)

![4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2442582.png)

![[4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2442583.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2442585.png)

![1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2442587.png)

![(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2442589.png)

![6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442591.png)